Cas no 438218-20-3 (4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine)
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Isopropylphenyl)-5-methylthiazol-2-amine
- 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
- 5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-amine
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- MDL: MFCD03074475
- Inchi: InChI=1S/C13H16N2S/c1-8(2)10-4-6-11(7-5-10)12-9(3)16-13(14)15-12/h4-8H,1-3H3,(H2,14,15)
- InChI Key: CKBKNWSEMKPLMX-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC=C(C=C1)C2=C(C)SC(=N)N2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B452668-50mg |
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine |
438218-20-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B452668-100mg |
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine |
438218-20-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B452668-500mg |
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine |
438218-20-3 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Fluorochem | 015773-1g |
4-(4-iso-Propyl-phenyl)-5-methyl-thiazol-2-ylamine |
438218-20-3 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Fluorochem | 015773-5g |
4-(4-iso-Propyl-phenyl)-5-methyl-thiazol-2-ylamine |
438218-20-3 | 95% | 5g |
£744.00 | 2022-03-01 | |
| Chemenu | CM113851-5g |
4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine |
438218-20-3 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM113851-10g |
4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine |
438218-20-3 | 95% | 10g |
$960 | 2021-08-06 | |
| Chemenu | CM113851-1g |
4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine |
438218-20-3 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB214686-1 g |
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, 95%; . |
438218-20-3 | 95% | 1g |
€322.50 | 2023-06-23 | |
| abcr | AB214686-5 g |
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, 95%; . |
438218-20-3 | 95% | 5g |
€907.00 | 2023-06-23 |
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine Suppliers
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
Chemical Profile of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438218-20-3)
4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, identified by its CAS number 438218-20-3, is a heterocyclic organic compound featuring a thiazole core with substituents that contribute to its unique chemical and biological properties. This compound has garnered attention in the field of pharmaceutical research due to its structural motifs that are reminiscent of bioactive molecules. The presence of an isopropyl group on the phenyl ring and a methyl group on the thiazole ring introduces steric and electronic effects that can modulate its interactions with biological targets.
The thiazole ring is a prominent scaffold in medicinal chemistry, known for its role in numerous bioactive compounds, including antibiotics, antifungals, and anti-inflammatory agents. The structural framework of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine allows for potential interactions with enzymes and receptors, making it a candidate for further investigation in drug discovery. Specifically, the amine functional group at the 2-position of the thiazole ring can serve as a point of attachment for various pharmacophores, enhancing its versatility in molecular design.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds to identify potential hits. In this context, 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine has been subjected to docking studies against several protein targets of interest. Preliminary results suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders. The isopropyl substituent on the phenyl ring appears to enhance binding affinity by introducing hydrophobic interactions with aromatic pockets in the target proteins.
The synthesis of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine involves multi-step organic transformations that highlight the synthetic utility of thiazole derivatives. One common synthetic route begins with the condensation of 2-aminothiophene with an appropriate alkene derivative under acidic conditions, followed by functionalization at the 5-position with a methyl group. Subsequent introduction of the 4-isopropylphenyl moiety can be achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies underscore the importance of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine as a versatile building block in medicinal chemistry.
In vitro studies have begun to explore the biological activity of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, revealing promising preliminary data. For instance, cellular assays have shown that this compound can modulate pathways associated with cell proliferation and apoptosis. While these findings are encouraging, further investigation is necessary to elucidate its mechanism of action and potential therapeutic applications. The compound's ability to interact with multiple targets suggests that it may have broad-spectrum activity, which could be advantageous in treating complex diseases.
The pharmacokinetic properties of 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine are also under scrutiny. In animal models, early studies indicate that it exhibits reasonable oral bioavailability and metabolic stability. However, issues such as solubility and selectivity need to be addressed before moving into clinical trials. Advances in prodrug design and formulation techniques may help overcome these challenges and improve the compound's overall pharmacological profile.
The role of heterocyclic compounds like thiazole derivatives in drug development cannot be overstated. Their structural diversity and biological relevance make them indispensable tools for medicinal chemists. As research continues to uncover new applications for 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, it is likely that this compound will play a significant role in future therapeutic strategies. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
The future directions for research on CAS No. 438218-20-3 include exploring its potential as an intermediate in more complex drug candidates. By leveraging its structural features, chemists can design analogs with enhanced potency and selectivity. Additionally, investigating its interaction with biological targets at a molecular level will provide insights into its mode of action and guide further optimization efforts.
In conclusion,4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine represents a promising entity in pharmaceutical research due to its unique chemical structure and preliminary biological activity. Its thiazole core and substituents offer opportunities for designing novel therapeutic agents targeting various diseases. As our understanding of this compound grows, so too does its potential to contribute to advancements in medicine.
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